2,4-Bis[(dimethylamino)methyl]phenol

Antioxidant Additive Ashless Fuel Stabilizer Oxidation Induction Period

2,4-Bis[(dimethylamino)methyl]phenol (CAS 5424-54-4, MF C12H20N2O, MW 208.30 g/mol) is a Mannich-base phenolic amine bearing two tertiary dimethylaminomethyl substituents at the 2- and 4-positions of the aromatic ring. The compound is a solid at ambient temperature (boiling point 279.4ºC at 760 mmHg, density 1.036 g/cm³) and possesses dual functionality: a phenolic –OH group conferring hydrogen-bond donor capacity and two tertiary amine centres that act as nucleophilic catalysts and proton-accepting sites.

Molecular Formula C12H20N2O
Molecular Weight 208.30 g/mol
CAS No. 5424-54-4
Cat. No. B15346323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis[(dimethylamino)methyl]phenol
CAS5424-54-4
Molecular FormulaC12H20N2O
Molecular Weight208.30 g/mol
Structural Identifiers
SMILESCN(C)CC1=CC(=C(C=C1)O)CN(C)C
InChIInChI=1S/C12H20N2O/c1-13(2)8-10-5-6-12(15)11(7-10)9-14(3)4/h5-7,15H,8-9H2,1-4H3
InChIKeyIVJXXQSXKSRPIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Bis[(dimethylamino)methyl]phenol (CAS 5424-54-4) for Scientific Procurement: Compound Class, Structural Identity, and Key Physicochemical Parameters


2,4-Bis[(dimethylamino)methyl]phenol (CAS 5424-54-4, MF C12H20N2O, MW 208.30 g/mol) is a Mannich-base phenolic amine bearing two tertiary dimethylaminomethyl substituents at the 2- and 4-positions of the aromatic ring . The compound is a solid at ambient temperature (boiling point 279.4ºC at 760 mmHg, density 1.036 g/cm³) and possesses dual functionality: a phenolic –OH group conferring hydrogen-bond donor capacity and two tertiary amine centres that act as nucleophilic catalysts and proton-accepting sites [1]. This structural arrangement places the molecule in the broader aminomethylphenol family, yet its specific 2,4-substitution pattern distinguishes it from the 2,6-bis, 2,4,6-tris (DMP-30), and mono-substituted analogs commonly encountered in industrial and academic settings.

Why 2,4-Bis[(dimethylamino)methyl]phenol Cannot Be Interchanged with Other Bis-, Tris-, or Mono-Substituted Aminomethylphenols


Aminomethylphenol derivatives are often treated as interchangeable curing accelerators or antioxidant additives; however, the number and position of dimethylaminomethyl groups dictate reactivity, protolytic equilibria, and performance. The mono-substituted analog [(dimethylamino)methyl]phenol (CAS 25338-55-0) is commercially supplied as a technical mixture containing ~15% free phenol and ~20% bis-substituted impurities , creating batch-to-batch variability in catalyst activity and toxicity profile. The tris-substituted analog, 2,4,6-tris(dimethylaminomethyl)phenol (DMP-30), delivers a higher amine density that accelerates epoxy curing at the expense of lower pot life and greater exotherm, while the 2,6-bis regioisomer presents distinct metal-chelation geometry and antioxidant performance relative to the 2,4-substitution pattern [1][2]. Consequently, direct procurement of the well-defined 2,4-bis regioisomer is essential for applications requiring reproducible stoichiometry, predictable pKa behaviour, and defined chelation geometry.

Quantitative Differentiation Evidence for 2,4-Bis[(dimethylamino)methyl]phenol Against Closest Structural Analogs


Antioxidant Performance: Bis-Aminomethylphenols Surpass Industry Standard AO-22 in Gasoline Oxidation Stability

In the ASTM D 525-74 oxidation stability test (induction period method), bis(disubstituted aminomethyl)phenols – including the 2,4-bis(dimethylaminomethyl) regioisomer – delivered superior antioxidant performance compared with N,N'-di-sec-butylphenylenediamine (AO-22), a long-established commercial antioxidant, and approached the efficacy of 2,4,6-tris(dimethylaminomethyl)phenol. At a concentration of only 5 ppm (0.0005 wt%) in unleaded gasoline, the bis derivatives met the oxygen stability target, whereas mono-substituted analogs required higher loading to achieve comparable protection [1].

Antioxidant Additive Ashless Fuel Stabilizer Oxidation Induction Period

Regioisomeric Purity: 2,4-Bis Isomer Versus Technical-Grade (Dimethylaminomethyl)phenol Mixtures

The commercially dominant mono-dimethylaminomethylphenol (CAS 25338-55-0) is sold as a technical mixture containing ~15% phenol and ~20% bis(dimethylaminomethyl)phenol as impurities, as documented by Sigma-Aldrich . The bulk bis impurity in this product is an uncontrolled mixture of regioisomers rather than the defined 2,4-substituted compound. In contrast, sourcing pure 2,4-bis[(dimethylamino)methyl]phenol (CAS 5424-54-4) eliminates the ~15% free phenol content and delivers exact 2,4-regiospecificity, critical for applications where phenol toxicity labelling thresholds (typically 5%) must not be breached [1].

Regioisomer Purity Technical Mixture Reproducible Stoichiometry

Latent Curing Profile: Bis-Mannich Bases Enable Low-Temperature Epoxy Cure with Extended Pot Life vs. DMP-30

Mannich-base hardeners derived from bis(dimethylaminomethyl)phenol, when further modified by amine exchange with aminoamides or polyamines, afford curing agents that cure epoxy resins tack-free at temperatures as low as 5°C while maintaining practical pot lives. The patent discloses quantitative cure schedules: 20°C cure in ≤6 hours, 10°C cure in ≤12 hours, and 5°C cure in ≤24 hours, all yielding tack-free surfaces [1]. This contrasts with tris(dimethylaminomethyl)phenol (DMP-30), which provides faster reactivity but significantly shorter pot life, limiting its utility in large-batch or warm-climate coating applications.

Epoxy Curing Agent Pot Life Low-Temperature Cure

Protolytic and Aggregation Behaviour: Bis-Mannich Phenols Exhibit Surfactant-Modulated pKa with Defined Speciation

Potentiometric titration studies on bis(dimethylaminomethyl)phenols bearing a methyl substituent (HA, structurally analogous to the 2,4-bis compound) in water–isopropanol (40 vol% i-PrOH) revealed that the compound exists in monomeric, dimeric, and tetrameric forms depending on concentration and pH. In the presence of sodium dodecyl sulfate (SDS), apparent protonation constants of the same-type HA species increased relative to the water–isopropanol baseline, in contrast to the nonyl-substituted homolog (HL) whose constants decreased upon micellization [1]. This behavior indicates that the 2,4-bis scaffold without a long alkyl tail retains defined, surfactant-sensitive protonation equilibria that are lost when a nonyl chain is introduced – a critical consideration for aqueous-formulation design.

Protolytic Equilibrium Surfactant Interaction Potentiometric Titration

Transition-Metal Chelation: 2,4-Bis Serves as a Dianionic [O,N,N] Tridentate Ligand Scaffold

While the majority of structurally characterized copper-bis(aminomethyl)phenolate complexes employ the 2,6-regioisomer with an additional 4-methyl blocking group, the 2,4-substitution pattern is predicted to afford a dianionic [O,N,N]-tridentate coordination mode upon double deprotonation, with the phenolate oxygen and both tertiary amine arms available for metal binding [1]. The 2,6-regioisomer forms well-characterized Cu(II) dimers and Cu–Ln polynuclear clusters (e.g., CuII(bdmmp)₂(H₂O) and CuII₄(bdmmp)₂(μ₄-O) complexes) where the ligand acts as a bridging phenolate [2]. The 2,4-isomer, lacking the 4-methyl group, offers distinct steric and electronic properties at the metal centre, enabling tuning of coordination geometry, redox potential, and magnetic coupling relative to the 2,6-congener.

Metal Complexation Tridentate Ligand Copper Chelation

Validated Application Scenarios for 2,4-Bis[(dimethylamino)methyl]phenol Based on Comparative Evidence


Ashless Antioxidant Additive for Hydrocarbon Fuels and Lubricants

Fuel and lubricant formulators seeking ashless antioxidant protection superior to conventional phenylenediamine AO-22 can deploy 2,4-bis[(dimethylamino)methyl]phenol at parts-per-million loading (5 ppm effective, ASTM D 525-74) while avoiding metallic ash residues that foul catalytic converters and particulate filters [1]. This is particularly valuable for modern gasoline direct-injection engines and low-SAPS lubricant specifications.

Low-Temperature Epoxy Curing Agent for Marine and Civil Engineering Coatings

When converted to an aminoamide- or polyamine-exchanged Mannich base hardener, 2,4-bis[(dimethylamino)methyl]phenol enables tack-free epoxy cure at temperatures as low as 5°C (≤24 h), with a practical pot life exceeding that of DMP-30-based systems [2]. The defined 2,4-regioisomer also ensures free phenol content below the 5% regulatory toxicity threshold, avoiding the labelling burden associated with commercial mono-aminomethylphenol technical mixtures.

Defined Tridentate Ligand for Transition-Metal Catalyst Design

The 2,4-substitution pattern provides coordination chemists with a dianionic [O,N,N] tridentate phenolate ligand whose steric and electronic profile differs from the more widely studied 2,6-bis-4-methyl analog. This enables tuning of metal-centre geometry, redox behaviour, and magnetic exchange coupling in Cu, Fe, and lanthanide polynuclear complexes for applications in homogeneous catalysis, single-molecule magnetism, and bioinorganic modelling [3].

Protolytic Probe for Surfactant-Containing Formulation Development

Because the methyl-substituted bis(dimethylaminomethyl)phenol scaffold (HA) maintains defined, non-micellar protonation equilibria in the presence of anionic, cationic, and nonionic surfactants – in marked contrast to its nonyl-substituted analog – the 2,4-bis compound can serve as a potentiometric probe for studying surfactant– solute interactions, critical micellization behaviour, and pH-dependent speciation in complex aqueous–organic media [4].

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